molecular formula C7H9F3N2O2 B3024997 Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate CAS No. 1523606-34-9

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

Cat. No. B3024997
CAS RN: 1523606-34-9
M. Wt: 210.15
InChI Key: QROMHLFLMYDBEQ-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions . It can be functionalized or modified to create a wide range of biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds are influenced by the pyrrolidine ring . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Organocatalysis in Chemical Synthesis

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate plays a crucial role as an organocatalyst in chemical reactions. For instance, it has been used in enantioselective intramolecular aldol reactions, providing a unique combination of aldehyde as a nucleophile and ketone as an electrophile. This leads to the formation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007). Additionally, it catalyzes the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, resulting in high yield and excellent regio- and enantioselectivity (Chowdhury & Ghosh, 2009).

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of various novel compounds. For example, it has been used in the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles (Channapur et al., 2019). It is also involved in the synthesis of various pyrrolidine-3-carbonitrile derivatives with antimicrobial properties (El-Mansy, Boulos, & Mohram, 2018).

Analytical Chemistry and Spectroscopy

In the field of analytical chemistry and spectroscopy, pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate contributes to studies involving microwave spectra of related compounds. This assists in determining various chemical properties, such as rotational and centrifugal distortion constants, and dipole moments of molecules (Sakaizumi et al., 1991).

Antimicrobial Research

The compound finds application in antimicrobial research as well. Derivatives synthesized from it have been evaluated for their effectiveness against various bacteria, with some showing significant antimicrobial activity (Miszke et al., 2008).

Safety and Hazards

The safety and hazards of pyrrolidine compounds can vary depending on the specific compound . It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed safety and hazard information .

Future Directions

The pyrrolidine ring is a versatile scaffold that has been used to create a wide range of biologically active compounds . As our understanding of this scaffold and its potential applications continues to grow, it’s expected that new pyrrolidine compounds with different biological profiles will be designed .

properties

IUPAC Name

pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMHLFLMYDBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

CAS RN

1523606-34-9
Record name 2-Pyrrolidinecarbonitrile, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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